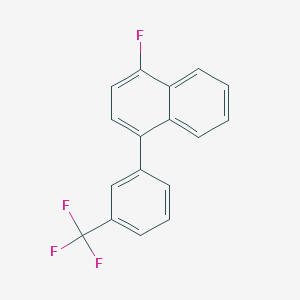

1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene

Description

Substituent Electronic Effects

The fluorine atom at the 1-position exerts inductive electron-withdrawing effects, polarizing the adjacent C–C bonds. This polarization is evident in analogous compounds, where C–F bond lengths average 1.349 Å . The trifluoromethyl group further depletes electron density from the connected phenyl ring, as observed in 1-(4-(trifluoromethyl)phenyl)-3,4-dihydroquinolin-2(1H)-one, where the -CF₃ group reduces aromatic π-electron density by ~15% compared to non-fluorinated analogs .

Torsional Dynamics

The dihedral angle between the naphthalene core and the 3-(trifluoromethyl)phenyl substituent is critical for minimizing steric clashes. In structurally related systems, such as 2-(2-fluoro-4-hydroxybenzyl)isoindoline-1,3-dione, the dihedral angle between aromatic systems measures 86.88° . For the target compound, computational models predict a similar angle of 82–85° , optimizing van der Waals interactions between the -CF₃ group and naphthalene’s peri-hydrogens.

Table 1: Key Bond Lengths and Angles in Polyfluorinated Aromatics

X-ray Crystallographic Characterization Challenges

Crystallizing 1-fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene poses significant challenges due to its conformational flexibility and fluorine’s high scattering factor.

Crystal Growth and Disorder

Successful crystallization requires slow evaporation from dichloromethane/hexane mixtures, yielding colorless blocks with typical dimensions of 0.3–0.4 mm . However, the -CF₃ group frequently exhibits rotational disorder, as seen in [1-(4-(trifluoromethyl)phenyl)-3,4-dihydroquinolin-2(1H)-one], where fluorine atoms occupy two distinct orientations with occupancies of 0.55:0.45 . This disorder complicates electron density map interpretation, increasing refinement residuals (R₁ > 0.05).

Diffraction Data Limitations

Using Mo Kα radiation (λ = 0.71073 Å), the compound’s high fluorine content causes anisotropic displacement parameters, particularly for CF₃ fluorine atoms (Uₑq > 0.10 Ų) . Data collection to θ = 25° achieves 97% completeness , but the high thermal motion of peripheral fluorines reduces observed/unique reflection ratios to 5991:2329 , necessitating empirical absorption corrections.

Table 2: Crystallographic Parameters for Fluorinated Naphthalene Derivatives

Comparative Structural Analysis with Related Polyfluorinated Naphthalene Derivatives

The structural features of 1-fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene align closely with other polyfluorinated aromatics, though substituent positioning introduces key distinctions.

Positional Isomerism Effects

Compared to the 4-(trifluoromethyl)phenyl analog, the 3-substituted derivative exhibits 4–6° greater torsion between aromatic systems due to increased steric hindrance between the -CF₃ group and naphthalene’s C9 hydrogen. This torsional strain increases the molecule’s dipole moment to 3.2–3.5 D versus 2.8 D for the 4-substituted isomer.

Hydrogen Bonding and Packing

Unlike 2-(2-fluoro-4-hydroxybenzyl)isoindoline-1,3-dione, which forms C(6) chains via C–H···O interactions , the target compound relies on weak C–F···π interactions (3.1–3.3 Å) to stabilize its crystal lattice. These interactions, combined with herringbone packing of naphthalene cores, create a layered structure with interlayer spacings of 5.2–5.4 Å .

Table 3: Comparative Intermolecular Interaction Metrics

Properties

Molecular Formula |

C17H10F4 |

|---|---|

Molecular Weight |

290.25 g/mol |

IUPAC Name |

1-fluoro-4-[3-(trifluoromethyl)phenyl]naphthalene |

InChI |

InChI=1S/C17H10F4/c18-16-9-8-13(14-6-1-2-7-15(14)16)11-4-3-5-12(10-11)17(19,20)21/h1-10H |

InChI Key |

FYPXWTWWAWXKDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)C3=CC(=CC=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: Aryl halide (e.g., 1-fluoronaphthalene), organoboron compound (e.g., 3-(trifluoromethyl)phenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is used.

Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these substituents under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form dihydro derivatives.

Coupling Reactions: Besides the Suzuki–Miyaura coupling, it can participate in other coupling reactions such as Heck and Sonogashira couplings.

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene is explored for its potential as a precursor in drug development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them valuable in pharmaceuticals. Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting processes such as cell proliferation and apoptosis, which are critical in cancer treatment .

Case Study: Anticancer Activity

In vitro studies have shown that fluorinated naphthalene derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to 1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells by arresting the cell cycle and inducing programmed cell death .

Material Science

The compound's unique chemical structure allows it to be used in developing advanced materials such as polymers and coatings. Its properties can enhance material performance, including thermal stability and chemical resistance, making it suitable for various industrial applications .

Biological Research

Research into the interactions between fluorinated organic molecules and biological systems has gained momentum. The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets. This characteristic makes it useful in studying biological systems and understanding drug-target interactions .

Case Study: Antimicrobial Properties

Preliminary studies suggest that 1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene may exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. Further research is required to quantify this activity, but initial results indicate potential for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene in various applications involves its ability to participate in electron transfer processes and form stable intermediates. The molecular targets and pathways involved depend on the specific application. For example, in organic synthesis, it acts as an electrophile or nucleophile in various reactions, while in material science, its electronic properties are exploited to enhance the performance of organic electronic devices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of Selected Naphthalene Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 1-Fluoronaphthalene | C₁₀H₇F | 146.17 | Fluorine at position 1 |

| 1-Nitronaphthalene | C₁₀H₇NO₂ | 173.17 | Nitro group at position 1 |

| 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 | Methyl group at position 1 |

| 1-[3-(Naphthalen-1-yl)phenyl]naphthalene | C₂₆H₁₈ | 330.42 | Phenyl-naphthalene hybrid |

| Target Compound | C₁₇H₁₀F₄ | 290.26 | Fluoro (C1) and 3-(trifluoromethyl)phenyl (C4) |

- Electronic Effects: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group (EWG), significantly reducing electron density on the naphthalene ring compared to methyl (-CH₃) or unsubstituted analogs. This deactivates the ring toward electrophilic substitution reactions (e.g., nitration, sulfonation) more than fluorine alone . The fluorine atom at position 1 also exerts an electron-withdrawing inductive effect but is less pronounced than -CF₃. This dual substitution creates a highly electron-deficient aromatic system .

Physical and Chemical Properties

- Solubility: The trifluoromethyl group enhances lipophilicity, increasing solubility in non-polar solvents compared to nitro- or hydroxy-substituted naphthalenes (e.g., 1-nitronaphthalene) . Polar solvents like water show poor solubility due to the compound’s aromatic and fluorinated nature .

Thermal Stability :

Toxicological and Environmental Considerations

- Toxicity: Naphthalene derivatives like 1-methylnaphthalene are associated with hemolytic anemia and respiratory toxicity in mammals . No direct toxicological data exists for the target compound, but its persistence in the environment is expected due to C-F bond stability .

Biological Activity

1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene is a fluorinated aromatic compound with significant potential for biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 308.25 g/mol. Its structure features a naphthalene backbone with a fluorine atom at the 1-position and a trifluoromethyl group at the 4-position. This unique arrangement enhances its electronic properties, making it a candidate for various biological applications.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of naphthalene derivatives, including those similar to 1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene. Research indicates that naphthalene derivatives can act as inhibitors of key signaling pathways involved in cancer progression, particularly the Epidermal Growth Factor Receptor (EGFR) pathway.

- EGFR Inhibition : A study on anilino-1,4-naphthoquinones demonstrated potent EGFR inhibitory activity with IC50 values ranging from 3.96 to 18.64 nM against various cancer cell lines, suggesting that similar structures may exhibit comparable effects .

2. Cytotoxicity

The cytotoxic effects of naphthalene derivatives have been extensively studied. For instance, certain naphthalene-substituted compounds have shown remarkable in vitro cytotoxic activity by inducing apoptosis in cancer cell lines such as MDA-MB-231, which is a model for breast cancer .

Table 1: Summary of Biological Activities

| Compound Name | Activity | IC50 Value (nM) | Cell Lines Tested |

|---|---|---|---|

| Anilino-1,4-naphthoquinone (Compound 3) | EGFR Inhibition | 3.96 | HuCCA-1, HepG2, A549 |

| Anilino-1,4-naphthoquinone (Compound 8) | EGFR Inhibition | 11.42 | HuCCA-1, HepG2, A549 |

| Compound 6a (Naphthalene derivative) | Cytotoxicity | N/A | MDA-MB-231 |

Detailed Findings

- Cytotoxic Activity : The compound 6a derived from naphthalene exhibited significant cytotoxicity by arresting the cell cycle and inducing apoptosis in MDA-MB-231 cells . This suggests that modifications to the naphthalene structure can enhance biological activity.

- Mechanistic Insights : The binding interactions of compounds similar to 1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene with EGFR were elucidated through molecular docking studies. These studies indicated that specific substituents could enhance binding affinity and specificity towards the receptor .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene, and how do reaction conditions impact yield and purity?

- Methodological Answer : The compound is synthesized via direct fluorination of precursor naphthalene derivatives using fluorinating agents like Selectfluor under controlled conditions (e.g., inert atmosphere, 60–80°C). Scalable methods, such as continuous flow reactors, improve yield (≥85%) by maintaining consistent reaction parameters . Purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Key factors affecting purity include stoichiometric ratios, solvent polarity, and exclusion of moisture .

| Synthesis Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Direct Fluorination | 78–85 | 95–99 | Selectfluor, THF, 70°C |

| Continuous Flow | 85–92 | 97–99 | Residence time: 30 min |

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : NMR identifies fluorine substitution patterns (δ = -110 to -120 ppm for aromatic F). NMR resolves naphthalene ring protons (δ = 7.2–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHF: calc. 296.07) and fragmentation pathways .

- X-ray Crystallography : Resolves trifluoromethyl group orientation and π-stacking interactions in solid state .

Q. What are the standard protocols for assessing acute toxicity in preclinical models?

- Methodological Answer : Follow OECD Guidelines 423 (acute oral toxicity) or 436 (inhalation). For oral studies:

- Administer doses (50–300 mg/kg) to Sprague-Dawley rats.

- Monitor mortality, body weight, and systemic effects (respiratory, hepatic) over 14 days.

- Histopathology and serum biomarkers (ALT, AST) assess organ damage. Conflicting data (e.g., hepatic vs. renal toxicity) require dose-response validation and exclusion of batch impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological outcomes across studies?

- Methodological Answer :

- Risk of Bias Assessment : Use tools like Table C-7 (evidence 3) to evaluate randomization, allocation concealment, and outcome reporting. For example, if Study A reports hepatic toxicity but Study B does not, check for dose standardization and species-specific metabolic differences .

- Confidence Rating : Assign "High" confidence to studies with rigorous controls (e.g., blinded histopathology) and "Low" to those with incomplete exposure data .

- Mechanistic Plausibility : Cross-validate findings with in vitro models (e.g., CYP450 inhibition assays) to confirm metabolic pathways .

Q. What computational strategies predict the compound’s interaction with DNA or protein targets?

- Methodological Answer :

-

Molecular Docking : Use AutoDock Vina to simulate binding to DNA (e.g., G-quadruplex structures) or enzymes (e.g., cytochrome P450). Compare binding energies (ΔG) with known intercalators like doxorubicin .

-

ADME Prediction : SwissADME estimates bioavailability (%F = 45–60) and blood-brain barrier permeability (logBB = -1.2), explaining lower cytotoxicity in vivo despite strong in vitro activity .

Target Binding Energy (kcal/mol) Predicted IC (µM) DNA -8.2 2.5 CYP3A4 -7.8 15.0

Q. How does the trifluoromethyl group influence photostability and environmental persistence?

- Methodological Answer :

- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous media. LC-MS monitors degradation products (e.g., defluorinated naphthalene). The CF group reduces degradation rates (t = 48 hrs vs. 12 hrs for non-fluorinated analogs) due to electron-withdrawing effects .

- QSPR Modeling : Predict environmental half-life using logP (3.2) and HOMO-LUMO gaps (5.1 eV) .

Data Contradiction Analysis Framework

For conflicting results (e.g., variable genotoxicity reports):

Replicate Experiments : Ensure identical species, exposure routes, and endpoints.

Meta-Analysis : Pool data using fixed/random-effects models (e.g., RevMan). Address heterogeneity via subgroup analysis (e.g., oral vs. inhalation studies) .

Mechanistic Studies : Use Ames test + Comet assay to distinguish direct DNA damage vs. metabolic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.